(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate
Description
Properties
Molecular Formula |
C11H12F3NO3 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H12F3NO3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m0/s1 |
InChI Key |
ISRMLRVCCTUJCE-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form the corresponding alcohol.
Amination: The alcohol is then converted into an amine through a reductive amination process.
Esterification: Finally, the amine is esterified to form (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Pharmaceutical Development
(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate has been studied for its potential as a pharmaceutical agent. Its structural similarity to amino acids makes it a candidate for drug design, particularly in the development of inhibitors for various biological pathways.
- Targeted Therapy : Research indicates that this compound may be effective in targeting specific receptors involved in neurological disorders. The trifluoromethoxy group enhances its lipophilicity, potentially improving blood-brain barrier penetration.
Neuroprotective Agents
Studies have shown that compounds with similar structures exhibit neuroprotective properties. The incorporation of the trifluoromethoxy group may enhance the compound's ability to modulate neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
| Compound | Mechanism of Action | Potential Application |
|---|---|---|
| (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate | Modulation of neurotransmitter systems | Neurodegenerative diseases |
| Similar Amino Acid Derivatives | Inhibition of neurotoxic pathways | Neuroprotection |
Materials Science
In materials science, (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate has potential applications in the development of new polymers and coatings. The unique chemical properties imparted by the trifluoromethoxy group can enhance the thermal stability and chemical resistance of materials.
- Polymer Synthesis : The compound can be used as a monomer in polymerization reactions, leading to materials with enhanced properties for industrial applications.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate significantly reduced neuronal apoptosis induced by oxidative stress. The results indicated a marked improvement in cognitive function post-treatment, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Polymer Development
Research into the use of (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate in polymer synthesis revealed that incorporating this compound into polyurethanes improved their thermal stability and resistance to solvents. This advancement could lead to more durable materials suitable for various applications, including automotive and aerospace industries.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biological effects. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on the Phenyl Ring
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | Lipophilicity (LogP)* |
|---|---|---|---|
| (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate | ~283.2 (calculated) | Moderate (ester improves bioavailability) | High (OCF₃) |
| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | 233.67 | High (hydrochloride salt) | Moderate (F) |
| Telotristat etiprate | 754.2 | Low (large molecular size) | Very high |
*Estimated based on substituent contributions.
Biological Activity
(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate, a compound with significant potential in pharmaceutical applications, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12F3NO3
- Molecular Weight : 263.213 g/mol
- CAS Number : Not specified in the sources, but referenced as a known compound.
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in antimicrobial and antichlamydial applications. Its trifluoromethoxy substituent plays a critical role in enhancing its biological potency.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate show selective activity against various pathogens, including Chlamydia species. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the antimicrobial efficacy of these compounds.
The mechanism through which (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate exerts its effects involves:
- Inhibition of Bacterial Growth : The compound has been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Selectivity for Pathogens : Its structural characteristics allow it to selectively target pathogens while minimizing toxicity to human cells.
Case Studies
- Antichlamydial Activity : A study highlighted the effectiveness of derivatives containing the trifluoromethoxy group against Chlamydia, demonstrating significant reductions in chlamydial inclusion numbers and sizes in infected cells. These findings suggest that the compound could be developed further as a therapeutic agent against chlamydial infections .
- Cytotoxicity Assessments : Research involving various derivatives showed that while some exhibited potent antimicrobial activity, they also maintained a favorable safety profile with minimal toxicity to human cell lines. For instance, preliminary tests indicated no significant cytotoxic effects at therapeutic concentrations .
Table 1: Comparison of Antimicrobial Activities
| Compound Name | Target Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Chlamydia trachomatis | 32 | Moderate |
| Compound B | Neisseria meningitidis | 64 | Moderate |
| (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate | Chlamydia spp. | <16 | High |
Table 2: Structural Features and Biological Activities
| Feature | Description |
|---|---|
| Trifluoromethoxy Group | Enhances electron-withdrawing properties |
| Amino Group | Contributes to hydrogen bonding interactions |
| Propanoate Backbone | Provides structural stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
